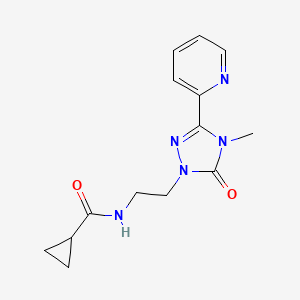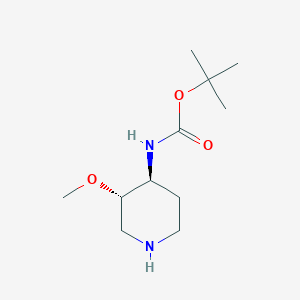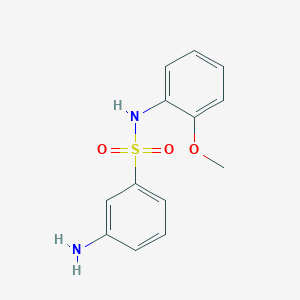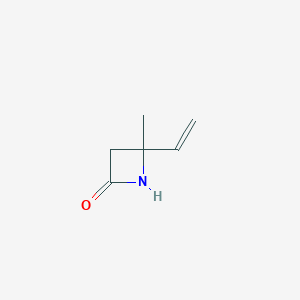
4-Ethenyl-4-methylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-4-methylazetidin-2-one, commonly referred to as EMAM, is a cyclic amine derivative and an important synthetic intermediate. It is a versatile building block used in the synthesis of a wide variety of compounds, including drugs, agrochemicals, and pharmaceuticals. EMAM has been studied extensively over the past few decades due to its potential applications in the pharmaceutical and agricultural industries.
Applications De Recherche Scientifique
Antimicrobial Activity
Beta-lactam compounds, including those related to 4-Ethenyl-4-methylazetidin-2-one, have shown significant promise as novel antimicrobial agents. For instance, oxazolidinone derivatives have demonstrated potent in vitro antibacterial activities against a variety of clinically important pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium, showcasing their potential in addressing antibiotic resistance (Zurenko et al., 1996).
Corrosion Inhibition
Studies on 4H-1,2,4-triazole derivatives, closely related to the chemical structure of interest, have indicated their effectiveness as corrosion inhibitors. These compounds are particularly useful in protecting mild steel surfaces in acidic environments, highlighting their industrial applications in metal preservation and maintenance (Bentiss et al., 2007).
Anticancer Properties
Research into 2-methyl-4,5-disubstituted oxazoles, compounds structurally akin to 4-Ethenyl-4-methylazetidin-2-one, has unveiled their capacity as antitubulin agents. These compounds interfere with microtubule formation, a critical process in cancer cell division, displaying high antiproliferative activity against various cancer cell lines and suggesting their potential as cancer therapeutics (Romagnoli et al., 2017).
Enzyme Inhibition
The selective inhibition of enzymes like human leukocyte elastase by beta-lactam inhibitors highlights the therapeutic potential of 4-Ethenyl-4-methylazetidin-2-one derivatives in treating inflammatory diseases. Such compounds offer a promising approach to managing conditions characterized by excessive elastase activity, underscoring their significance in medical research and drug development (Finke et al., 1995).
Propriétés
IUPAC Name |
4-ethenyl-4-methylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-3-6(2)4-5(8)7-6/h3H,1,4H2,2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSLGFUIKKTRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N1)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethenyl-4-methylazetidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2981184.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2981186.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981188.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981189.png)
![4-Methyl-1-oxa-6lambda6-thiaspiro[2.4]heptane 6,6-dioxide](/img/structure/B2981190.png)
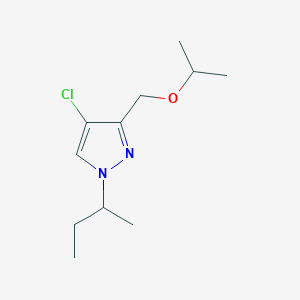
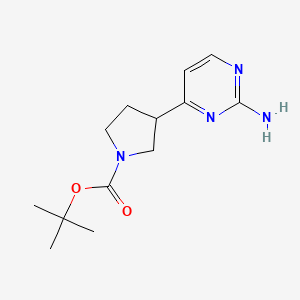
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide](/img/structure/B2981197.png)
